Cas no 146351-72-6 (2-(1,1-Dimethylethyl)dimethylsilyloxyacetic Acid Methyl Ester)

2-(1,1-Dimethylethyl)dimethylsilyloxyacetic Acid Methyl Ester is a silyl-protected ester derivative of acetic acid, commonly employed in organic synthesis as a versatile intermediate. The tert-butyldimethylsilyl (TBS) group provides robust protection for hydroxyl functionalities, ensuring stability under a range of reaction conditions. This compound is particularly useful in multi-step syntheses, including peptide coupling and glycosylation reactions, due to its selective deprotection properties. Its methyl ester moiety enhances solubility in organic solvents, facilitating handling in synthetic workflows. The steric bulk of the TBS group also minimizes unwanted side reactions, improving yield and purity in complex transformations. This reagent is valued for its reliability in protecting group strategies.
2-(1,1-Dimethylethyl)dimethylsilyloxyacetic Acid Methyl Ester structure
146351-72-6 structure
Product Name:2-(1,1-Dimethylethyl)dimethylsilyloxyacetic Acid Methyl Ester
CAS No:146351-72-6
MF:C9H20O3Si
MW:204.338804244995
MDL:MFCD20483382
CID:1060430
PubChem ID:11171734
Update Time:2025-06-08

2-(1,1-Dimethylethyl)dimethylsilyloxyacetic Acid Methyl Ester Chemical and Physical Properties

Names and Identifiers

    • 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]acetic Acid Methyl Ester
    • [(1,1-dimethylethyl)(dimethyl)silyloxy]acetic acid methyl ester
    • Methyl (tert-butyldimethylsiloxy)acetate
    • Methyl 2-((tert-butyldiMethylsilyl)oxy)acetate
    • methyl 2-[tert-butyl(dimethyl)silyl]oxyacetate
    • Methyl (tert-butyldimethylsilyloxy)acetate
    • Methyl 2-[(tert-butyldimethylsilyl)oxy]acetate
    • Acetic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester
    • Methyl glycolate, TBDMS derivative
    • Methyl 2-(tert-butyldimethylsilyloxy)acetate
    • Methyl2-((tert-butyldiMethylsilyl)oxy)acetate
    • SCHEMBL5529022
    • DTXSID40457594
    • CS-0435049
    • Acetic acid, [[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester
    • MFCD20483382
    • methyl (t-butyldimethylsilyloxy)acetate
    • (tert-Butyl-dimethyl-silanyloxy)-acetic acid methyl ester
    • EN300-195346
    • D84584
    • 146351-72-6
    • PS-17826
    • DB-334363
    • SY166929
    • (tert-Butyldimethylsilanyloxy)acetic acid methyl Ester; Methyl (tert-butyldimethylsilyloxy)Acetate
    • 2-(1,1-Dimethylethyl)dimethylsilyloxyacetic Acid Methyl Ester
    • MDL: MFCD20483382
    • Inchi: 1S/C9H20O3Si/c1-9(2,3)13(5,6)12-7-8(10)11-4/h7H2,1-6H3
    • InChI Key: KTNTVTQVEAPQNT-UHFFFAOYSA-N
    • SMILES: [Si](C)(C)(C(C)(C)C)OCC(=O)OC

Computed Properties

  • Exact Mass: 204.1182
  • Monoisotopic Mass: 204.11817103g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Density: 0.917±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 39-42 ºC (1 Torr)
  • Flash Point: 59.8±18.2 ºC,
  • Solubility: Slightly soluble (2 g/l) (25 º C),
  • PSA: 35.53

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2-(1,1-Dimethylethyl)dimethylsilyloxyacetic Acid Methyl Ester Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:146351-72-6)(叔丁基二甲基硅氧基)乙酸甲酯
Order Number:LE26827310
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:59
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 2-(1,1-Dimethylethyl)dimethylsilyloxyacetic Acid Methyl Ester

Professional Introduction to 2-(1,1-Dimethylethyl)dimethylsilyloxyacetic Acid Methyl Ester (CAS No. 146351-72-6)

2-(1,1-Dimethylethyl)dimethylsilyloxyacetic Acid Methyl Ester, identified by the Chemical Abstracts Service registry number CAS No. 146351-72-6, is a specialized organosilicon compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of silyl esters, which are widely utilized as protecting groups and intermediates in organic synthesis. The unique structural features of this molecule, particularly the presence of a tert-butyl dimethylsilyl (TBS) group and an ester functionality, make it a valuable tool in the development of complex molecular architectures.

The molecular structure of 2-(1,1-Dimethylethyl)dimethylsilyloxyacetic Acid Methyl Ester consists of a carboxylic acid derivative modified with a silyl ether moiety. The tert-butyl dimethylsilyl (TBS) group is known for its stability under various reaction conditions, making it an excellent protecting group for alcohols in organic synthesis. This stability is attributed to the strong Si-O bond and the steric hindrance provided by the bulky tert-butyl group, which minimizes unwanted side reactions. The methyl ester functionality further enhances the compound's utility by providing a removable group that can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

In recent years, there has been a growing interest in the application of silyl esters in pharmaceutical synthesis due to their ability to enhance reaction efficiency and selectivity. A notable area of research involves the use of TBS-protected carboxylic acids as intermediates in the synthesis of peptide mimetics and other biologically active molecules. The ester group in 2-(1,1-Dimethylethyl)dimethylsilyloxyacetic Acid Methyl Ester allows for easy introduction into synthetic pathways while maintaining structural integrity during subsequent transformations.

One of the most compelling applications of this compound is in the field of drug discovery. The silyl ether functionality can be selectively removed under mild conditions, enabling chemists to manipulate molecular structures with high precision. This property is particularly useful in the synthesis of complex natural products and drug candidates, where regioselectivity and functional group tolerance are critical. For instance, researchers have employed derivatives of this compound in the construction of protease inhibitors, which are essential in treating various diseases, including cancer and infectious disorders.

The chemical properties of 2-(1,1-Dimethylethyl)dimethylsilyloxyacetic Acid Methyl Ester also make it a valuable reagent in cross-coupling reactions, such as those involving palladium-catalyzed processes. These reactions are fundamental in constructing carbon-carbon bonds, which are essential for creating diverse molecular frameworks. The presence of both the TBS group and the ester moiety allows for multiple synthetic pathways, making this compound a versatile building block in organic synthesis.

Recent advancements in synthetic methodologies have further highlighted the importance of silyl esters like 2-(1,1-Dimethylethyl)dimethylsilyloxyacetic Acid Methyl Ester. For example, studies have demonstrated its utility in flow chemistry systems, where precise control over reaction conditions can lead to higher yields and improved purity. Additionally, green chemistry principles have inspired researchers to explore more sustainable methods for synthesizing these compounds, reducing waste and minimizing hazardous byproducts.

The pharmaceutical industry has also embraced innovative approaches to utilize this compound effectively. Researchers are exploring its role in developing novel therapeutic agents that target specific biological pathways. By leveraging its unique reactivity and stability, scientists aim to create drugs with enhanced efficacy and reduced side effects. For instance, derivatives of this compound have been investigated as potential treatments for neurological disorders due to their ability to cross the blood-brain barrier efficiently.

Another area where this compound has shown promise is in materials science. The TBS group provides excellent thermal stability, making it suitable for applications in high-performance polymers and coatings. These materials are used in industries ranging from aerospace to automotive manufacturing, where durability and resistance to environmental factors are paramount. The ester functionality, on the other hand, allows for further functionalization through hydrolysis or transesterification reactions, enabling tailored material properties.

In conclusion,2-(1,1-Dimethylethyl)dimethylsilyloxyacetic Acid Methyl Ester (CAS No. 146351-72-6) is a multifunctional compound with broad applications across multiple scientific disciplines. Its unique structural features make it an indispensable tool for synthetic chemists working on complex molecular architectures. As research continues to uncover new methodologies and applications,this silyl ester derivative will undoubtedly play a pivotal role in advancing both pharmaceutical development and materials science innovation.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:146351-72-6)(叔丁基二甲基硅氧基)乙酸甲酯
LE26827310
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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